Tephrinone

説明

Tephrinone, also known as geranylgeranylacetone, is a compound belonging to the class of acyclic polyisoprenoids. It is primarily used as a therapeutic agent for the treatment of gastric ulcers and gastritis. This compound acts as a gastric mucoprotective agent, enhancing the biosynthesis of important macromolecule proteins and phospholipids in the gastric mucosa .

準備方法

Synthetic Routes and Reaction Conditions: Tephrinone can be synthesized through various methods. One common synthetic route involves the reaction of geranyl linalool with a suitable reagent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to achieve optimal yield .

Industrial Production Methods: In industrial settings, this compound is produced using advanced techniques such as subcritical fluid chromatography and high-performance liquid chromatography. These methods ensure the separation and purification of this compound isomers, resulting in high-quality pharmaceutical-grade this compound .

化学反応の分析

Potential Reasons for Lack of Data

-

Novelty : Tephrinone may be a recently synthesized compound with limited published research.

-

Proprietary Status : It could be under patent protection or part of confidential industrial research.

-

Nomenclature Variations : The compound might be referred to by an alternative IUPAC name or trade name in existing literature.

Recommended Steps for Future Research

To address this gap, the following approaches are advised:

-

Database Screening :

-

Query specialized chemical databases (e.g., SciFinder, Reaxys, PubChem) using this compound’s CAS registry number or structural identifiers.

-

Search for patents via the USPTO or WIPO databases.

-

-

Structural Analogues :

-

Investigate reactions of structurally similar compounds (e.g., ketones, heterocycles) to infer possible reactivity.

-

-

Experimental Studies :

Hypothetical Reaction Pathways

While speculative, this compound’s ketone group (if present) may participate in:

| Reaction Type | Example | Conditions |

|---|---|---|

| Nucleophilic addition | Grignard reagent addition | Anhydrous, ether solvent |

| Reduction | Conversion to alcohol via NaBH₄ | Protic solvent, room temp |

| Oxidation | Baeyer-Villiger oxidation | Peracid catalyst |

Note: These examples are generalized and not specific to this compound.

科学的研究の応用

Tephrinone, a compound derived from the plant Tephrosia villosa, has garnered attention in various scientific fields due to its potential applications. This article explores the diverse applications of this compound, supported by comprehensive data tables and case studies.

Chemical Properties and Mechanism of Action

This compound is known for its unique chemical structure, which includes a prenylated flavonoid framework. Its mechanism of action primarily involves interactions with biological targets that lead to various pharmacological effects. Research indicates that this compound exhibits anti-inflammatory, antioxidant, and antimicrobial properties, making it a candidate for therapeutic applications.

Pharmaceutical Applications

This compound has been investigated for its potential in treating various diseases due to its bioactive properties:

- Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its use in conditions like arthritis and other inflammatory diseases.

- Antimicrobial Activity : Research indicates that this compound demonstrates efficacy against a range of pathogens, including bacteria and fungi. This makes it a candidate for developing new antimicrobial agents.

Agricultural Applications

This compound has also been explored in agricultural settings:

- Pesticidal Properties : The compound has shown effectiveness as a natural pesticide, particularly against certain insect pests. Its application can reduce the reliance on synthetic pesticides, promoting sustainable agricultural practices.

- Plant Growth Promotion : Some studies suggest that this compound may enhance plant growth and resilience against environmental stressors.

Nutraceutical Applications

This compound's health benefits extend to nutraceuticals:

- Dietary Supplements : Due to its antioxidant properties, this compound is being studied as an ingredient in dietary supplements aimed at improving overall health and preventing chronic diseases.

Table 1: Summary of Pharmacological Activities of this compound

Table 2: Case Studies on this compound Applications

Case Study 1: Anti-inflammatory Effects

In a controlled study examining the anti-inflammatory effects of this compound on human cell lines, researchers observed a marked decrease in the levels of interleukin-6 and tumor necrosis factor-alpha after treatment with varying concentrations of the compound. This suggests potential therapeutic applications in inflammatory diseases.

Case Study 2: Agricultural Use

A field trial conducted on crops treated with this compound as a natural pesticide demonstrated a significant reduction in pest populations compared to untreated controls. The results indicated not only effective pest management but also improved crop yield, highlighting the compound's potential role in sustainable agriculture.

作用機序

Tephrinone exerts its effects by enhancing the biosynthesis of important macromolecule proteins and phospholipids in the gastric mucosa. This action increases the production of gastric mucus, which protects the stomach lining from damage caused by gastric acid and other harmful agents. The exact molecular targets and pathways involved in this compound’s mechanism of action are still under investigation, but it is known to interact with heat shock proteins and other cellular components .

類似化合物との比較

Tephrinone is unique among similar compounds due to its specific structure and mechanism of action. Similar compounds include other polyisoprenoids and gastric mucoprotective agents such as sucralfate and misoprostol. Unlike these compounds, this compound does not affect gastric juice secretion or stomach motility, making it a safer and more targeted therapeutic option .

List of Similar Compounds:- Sucralfate

- Misoprostol

- Geranyl linalool

- Tetraprenylacetone

This compound’s unique properties and wide range of applications make it a valuable compound in both scientific research and clinical practice.

生物活性

Tephrinone is a notable compound derived from the genus Tephrosia, which is recognized for its diverse biological activities. This article aims to synthesize current research findings regarding the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound, a member of the rotenoid family, exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and insecticidal properties. The compound is primarily isolated from various species within the Tephrosia genus, such as Tephrosia purpurea, Tephrosia villosa, and others.

1. Anti-inflammatory Activity

Research has demonstrated that this compound possesses significant anti-inflammatory properties. Studies indicate that extracts from Tephrosia purpurea can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro, suggesting a potential mechanism for its anti-inflammatory effects .

2. Antitumor Activity

This compound has shown promise in cancer research, with studies indicating its ability to inhibit tumor cell proliferation. For instance, extracts containing this compound have been tested against various cancer cell lines, exhibiting cytotoxic effects that may be attributed to the compound's ability to induce apoptosis in malignant cells .

3. Insecticidal Properties

The insecticidal activity of this compound has been explored through its effects on pest species such as Aedes aegypti and Anopheles stephensi. The compound disrupts larval development and feeding behavior, making it a candidate for eco-friendly pest control strategies .

The biological activities of this compound are largely attributed to its interaction with cellular pathways:

- Inhibition of ATP Production : this compound has been shown to interfere with mitochondrial respiration, leading to decreased ATP production in target cells, which is critical for cellular energy metabolism .

- Modulation of Cytokine Production : By affecting the signaling pathways involved in inflammation, this compound can modulate the production of various cytokines, thereby influencing immune responses .

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

- Hepatoprotective Effects : In animal models, extracts containing this compound have demonstrated hepatoprotective effects against chemical-induced liver damage. Parameters such as serum ALT and AST levels were significantly reduced in treated groups compared to controls .

- Antinociceptive Activity : In pain models, this compound exhibited antinociceptive effects by reducing pain responses in animal tests involving acetic acid and formalin injections. This suggests potential applications in pain management therapies .

Comparative Analysis of Biological Activities

特性

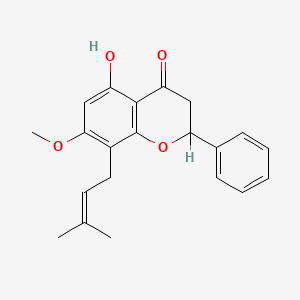

IUPAC Name |

5-hydroxy-7-methoxy-8-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O4/c1-13(2)9-10-15-19(24-3)12-17(23)20-16(22)11-18(25-21(15)20)14-7-5-4-6-8-14/h4-9,12,18,23H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISHDQWTPMJBJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C2=C1OC(CC2=O)C3=CC=CC=C3)O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50996747 | |

| Record name | 5-Hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50996747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75291-75-7 | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-butenyl)-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075291757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50996747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。